molecular formula C21H20ClNO2 B1372832 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-59-0

2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1372832
M. Wt: 353.8 g/mol
InChI Key: SZRHZKUCESFDCP-UHFFFAOYSA-N
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Description

“2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO2 . It has an average mass of 339.815 Da and a monoisotopic mass of 339.102600 Da . It is used for proteomics research .

Scientific Research Applications

Application 1: Thermo-responsive Shape Memory Effect of Self-assembled Poly- {2,5-bis [ (4-butoxyphenyl)oxycarbonyl]styrene} Fiber

  • Methods of Application : The transition temperature of the fiber was the glass transition temperature of this polymer (Tg = 110 °C) during the shape memory process .
  • Results or Outcomes : The excellent shape memory effect has been reported about PBPCS fiber as a typical thermo-tropic MJLCP .

Application 2: Coordination Network Assemblies

  • Methods of Application : The compounds react with Co (NCS) 2 under conditions of crystal growth at room temperature to give single crystals .
  • Results or Outcomes : The detailed structures of the three networks have been compared with that of the previously reported [{Co(1)2(NCS)2}·4CHCl3]n in which 1 is 4′-(butoxyphenyl)-3,2′:6′,3″-terpyridine .

Application 3: Synthesis of Novel Oxazolone Derivatives

  • Summary of the Application : This research focuses on the synthesis of novel oxazolone derivatives possessing antimicrobial and cytotoxic activity .
  • Methods of Application : In the study, p-substituted benzoyl glycines were fused with 4-n-octyloxy-3-methoxybenzaldehyde to yield corresponding oxazolone derivatives .
  • Results or Outcomes : All the synthesized compounds showed good to moderate antibacterial activity against Escherichia coli and Micrococcus luteus when compared to the standard streptomycin .

Application 4: Proteomics Research

  • Summary of the Application : Compounds similar to “2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” are used in proteomics research .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
  • Results or Outcomes : The outcomes of this research can also vary widely, but the ultimate goal is typically to gain a better understanding of protein function and interactions .

Application 5: Synthesis of Novel Oxazolone Derivatives

  • Summary of the Application : This research focuses on the synthesis of novel oxazolone derivatives possessing antimicrobial and cytotoxic activity .
  • Methods of Application : In the study, p-substituted benzoyl glycines were fused with 4-n-octyloxy-3-methoxybenzaldehyde to yield corresponding oxazolone derivatives .
  • Results or Outcomes : All the synthesized compounds showed good to moderate antibacterial activity against Escherichia coli and Micrococcus luteus when compared to the standard streptomycin .

Application 6: Proteomics Research

  • Summary of the Application : Compounds similar to “2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” are used in proteomics research .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
  • Results or Outcomes : The outcomes of this research can also vary widely, but the ultimate goal is typically to gain a better understanding of protein function and interactions .

Future Directions

“2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is used for proteomics research . As such, future directions may include further exploration of its properties and potential applications in this field.

properties

IUPAC Name

2-(4-butoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(22)24)17-7-5-6-14(2)20(17)23-19/h5-11,13H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRHZKUCESFDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199707
Record name 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160254-59-0
Record name 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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